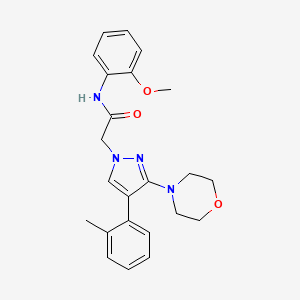

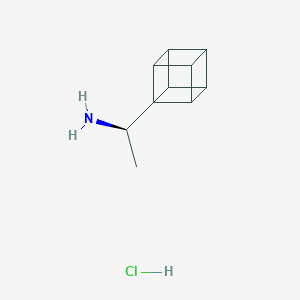

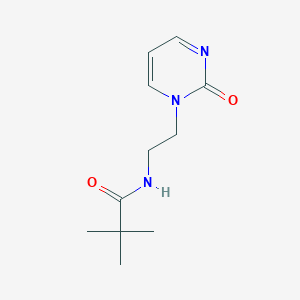

![molecular formula C19H16N2O5S B2505297 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 896011-04-4](/img/structure/B2505297.png)

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide" is a chemical entity that appears to be a derivative of benzamide with a thiazole and benzo[d][1,3]dioxole moiety. This structure suggests that the compound could have interesting chemical and biological properties, potentially useful in pharmaceutical applications.

Synthesis Analysis

The synthesis of related benzamide derivatives has been reported in the literature. For instance, the synthesis of N-protected 1,2-thiazetidine 1,1-dioxides with a 3,4-dimethoxybenzyl group has been achieved, and this group can be removed using DDQ, with the yield influenced by substituents on the phenyl ring . Additionally, a series of N-(benzo[d]thiazol-2-yl) derivatives have been synthesized through a sequence of reactions starting from 2-aminobenzothiazole, indicating that the core structure of the compound can be accessed through similar synthetic strategies .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can vary significantly depending on the substituents attached to the core structure. For example, different N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides have been synthesized, and their structures characterized, showing that even closely related compounds can have different modes of supramolecular aggregation and molecular conformations . This suggests that the molecular structure of "N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide" would also be influenced by its specific substituents and could exhibit unique conformational properties.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by the presence of different functional groups. The 3,4-dimethoxybenzyl group, for example, can be cleaved off from the N-protected thiazetidine dioxides using DDQ . This indicates that the dimethoxybenzyl moiety in the compound of interest might also be reactive under certain conditions, potentially leading to the formation of new derivatives or enabling its use in further chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide" are not detailed in the provided papers, related compounds have been characterized by various spectroscopic techniques, and their antibacterial activity has been evaluated . Similarly, the antifungal activity of some new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives has been screened, suggesting that the compound could also possess biological activities worth investigating .

Applications De Recherche Scientifique

Synthesis and Characterization

Compounds with benzothiazole and thiazole moieties, including those related to "N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide," are synthesized through various chemical reactions, often employing metal-catalyzed C-H bond functionalization, microwave-assisted synthesis, and one-pot multi-component reactions. These methods emphasize the importance of efficient, novel synthetic routes in preparing compounds with potential pharmacological activities (Al Mamari et al., 2019) (Borad et al., 2015).

Antimicrobial and Antifungal Properties

Several studies have reported the antimicrobial and antifungal properties of benzothiazole and thiazole derivatives. These compounds have been evaluated against a variety of pathogens, showing promising activities. For example, novel Schiff bases derived from 2-aminobenzothiazole showed significant antibacterial activity against common pathogens like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Similarly, certain thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety exhibited antimicrobial and antiproliferative activities (Mansour et al., 2020).

Anticancer Evaluation

The anticancer potential of thiazole and benzothiazole derivatives has been a focus of several studies. Compounds incorporating these moieties have been tested against various cancer cell lines, showing inhibitory effects on cell proliferation. This suggests their potential as lead compounds for the development of new anticancer agents (Theoclitou et al., 2011).

Antioxidant Activity

Certain derivatives, such as coumarin-substituted heterocyclic compounds, have been evaluated for their antioxidant properties. These studies suggest the role of these compounds in mitigating oxidative stress, which is a contributing factor in various diseases, including cancer and neurodegenerative disorders (Abd-Almonuim et al., 2020).

Propriétés

IUPAC Name |

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5S/c1-23-15-5-3-4-12(17(15)24-2)18(22)21-19-20-13(9-27-19)11-6-7-14-16(8-11)26-10-25-14/h3-9H,10H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFNRKGKDKJQRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

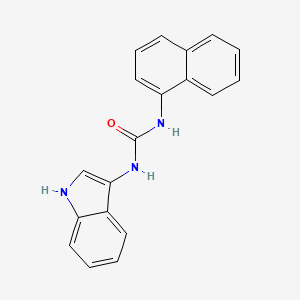

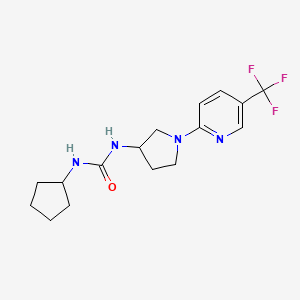

![Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate](/img/structure/B2505214.png)

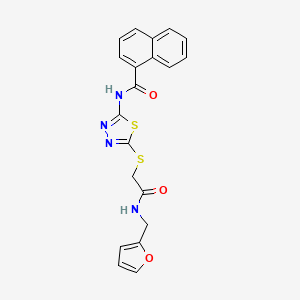

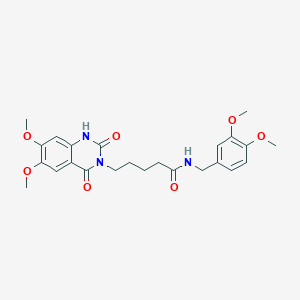

![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2505217.png)

![5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2505228.png)

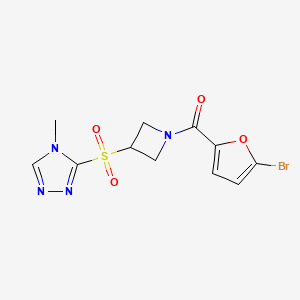

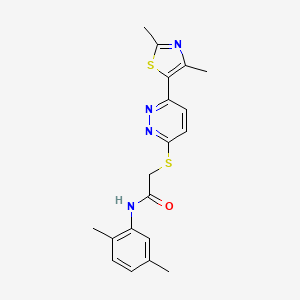

![N-(2-furylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2505233.png)